Trandolaprilat-phenyl-d5 is a labeled metabolite of trandolapril, which is an angiotensin-converting enzyme inhibitor utilized primarily in the treatment of hypertension. This compound is significant in pharmacological studies, particularly in the context of drug metabolism and bioavailability assessments. The molecular formula for trandolaprilat-phenyl-d5 is , with a molecular weight of approximately 407.51 g/mol .
Trandolaprilat-phenyl-d5 is synthesized from trandolapril, which itself is derived from the fermentation of various microorganisms or through synthetic organic chemistry methods. The deuterated form (phenyl-d5) is produced to enhance analytical sensitivity and specificity in mass spectrometry applications, allowing for improved tracking of the compound in biological systems .
Trandolaprilat-phenyl-d5 falls under the classification of pharmaceutical compounds, specifically as a prodrug and metabolite. It is categorized as an antihypertensive agent due to its mechanism of inhibiting the angiotensin-converting enzyme, thereby reducing blood pressure.
The synthesis of trandolaprilat-phenyl-d5 involves several steps, typically beginning with the synthesis of trandolapril itself. The deuteration process replaces specific hydrogen atoms with deuterium, enhancing the stability and detection capabilities of the compound in analytical procedures.
The molecular structure of trandolaprilat-phenyl-d5 includes:
Trandolaprilat-phenyl-d5 participates in various biochemical reactions:
Mass spectrometric techniques are commonly used to study these reactions. For instance:
Trandolaprilat-phenyl-d5 functions primarily as an angiotensin-converting enzyme inhibitor:
Clinical studies indicate that peak plasma concentrations occur approximately 2 to 4 hours after administration of trandolapril, with a half-life ranging from 7 to 10 hours for its active form .
Relevant data indicates that proper storage conditions are crucial for maintaining its integrity during analysis and application .
Trandolaprilat-phenyl-d5 is primarily used in:
This compound's unique properties make it valuable for both clinical research and therapeutic applications aimed at managing hypertension effectively.
Trandolaprilat-phenyl-d5 represents a strategically deuterated isotopologue of the active angiotensin-converting enzyme (ACE) inhibitor metabolite trandolaprilat. This compound incorporates five deuterium atoms (D5) at specific positions on its phenyl ring structure, creating a chemically distinct yet pharmacologically congruent analog of the parent molecule. Its primary significance lies in its application as an internal standard in advanced mass spectrometry-based bioanalytical methods, where its near-identical chemical behavior to non-deuterated trandolaprilat—coupled with a predictable mass shift—enables highly precise quantification of the active metabolite and its prodrug trandolapril in complex biological matrices [6]. This deuterated analog exemplifies the sophisticated application of isotopic labeling techniques to overcome analytical challenges in pharmacokinetic research and drug metabolism studies, particularly for cardiovascular therapeutics targeting the renin-angiotensin-aldosterone system (RAAS) [2].
Trandolaprilat-phenyl-d5, systematically designated as (2R,3aS,7aR)-1-[(2S)-2-[[(1S)-1-Carboxy-3-(2,3,4,5,6-pentadeuterophenyl)propyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid, possesses the molecular formula C₂₂H₂₅D₅N₂O₅ and a molecular weight of 407.51 g/mol [2] [6]. This deuterated compound maintains the core stereochemical configuration of trandolaprilat, featuring three chiral centers with specific absolute configurations: (2S,3aS,7aR) in the octahydroindole moiety and (S) stereochemistry at the alanine-derived component. The structural modification occurs exclusively at the phenyl ring within the 3-phenylpropyl side chain, where five hydrogen atoms are replaced by deuterium atoms at positions 2, 3, 4, 5, and 6 [6] [8].
Table 1: Structural Characteristics of Trandolaprilat-phenyl-d5
Characteristic | Specification |
---|---|
IUPAC Name | (2R,3aS,7aR)-1-[(2S)-2-[[(1S)-1-Carboxy-3-(2,3,4,5,6-pentadeuterophenyl)propyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid |
Molecular Formula | C₂₂H₂₅D₅N₂O₅ |
Molecular Weight | 407.51 g/mol |
Deuterium Positions | Phenyl ring (positions 2, 3, 4, 5, 6) |
Chiral Centers | Three (specified S configuration at alanine moiety; 2S,3aS,7aR in indole ring) |
Parent Compound | Trandolaprilat (C₂₂H₃₀N₂O₅; MW 402.49 g/mol) |
The deuterium substitution does not alter the fundamental physicochemical properties critical to its analytical utility. The compound retains the carboxylic acid functionalities essential for ACE binding—one derived from the octahydroindole-2-carboxylic acid moiety and another from the de-esterified ethyl ester of the parent prodrug trandolapril. This preservation ensures that its chromatographic behavior closely mirrors that of non-deuterated trandolaprilat, while the mass difference (Δm +5) provides unambiguous detection in mass spectrometric analyses [6]. The deuterated phenyl ring exhibits minimal isotopic effect on lipophilicity, with an estimated logP value comparable to non-deuterated trandolaprilat, maintaining similar solubility profiles in methanol, chloroform, and dimethyl sulfoxide as noted in supplier specifications [2] [8].
Trandolaprilat-phenyl-d5 serves as an indispensable bioanalytical tool primarily functioning as an internal standard for the quantification of trandolapril and its active metabolite trandolaprilat in biological matrices. This application leverages its near-perfect co-elution with the analyte during chromatographic separation while exhibiting a distinct mass-to-charge ratio detectable via mass spectrometry. The +5 Dalton mass shift creates a clear spectral differentiation without chromatographic interference, enabling highly accurate measurements even in complex samples such as plasma, serum, and tissue homogenates [6]. This analytical precision is critical for detailed pharmacokinetic studies, particularly given trandolaprilat's extended elimination half-life of 22.5 hours and its complex binding kinetics to plasma ACE [10].
The deuterated analog facilitates advanced metabolic studies by enabling researchers to:
Table 2: Key Isotopic Properties and Research Applications
Property | Significance in Research |
---|---|
Mass Shift (+5 Da) | Enables unambiguous differentiation from non-deuterated analyte in mass spectrometry |
Isotopic Purity (>99%) | Minimizes interference from undeuterated species in sensitive detection methods |
Retention Time Match | Provides near-identical chromatographic behavior to trandolaprilat for co-elution |
Stability | Resists metabolic degradation at deuterated positions, ensuring internal standard integrity |
Protein Binding Equivalence | Mirrors concentration-dependent binding behavior of trandolaprilat for accurate recovery calculations |
The deuterium atoms at the phenyl ring positions demonstrate minimal kinetic isotope effects in metabolic transformations, as these positions are not primary sites of oxidative metabolism. This stability ensures that trandolaprilat-phenyl-d5 maintains structural integrity throughout analytical procedures, providing consistent recovery rates and minimizing quantification bias [6]. This characteristic is particularly valuable when studying trandolaprilat's elimination pathways, where approximately 33% of the administered dose is excreted renally (primarily as trandolaprilat) and 66% fecally [10].
The development of deuterated ACE inhibitors represents a convergence of two significant pharmaceutical innovations: the therapeutic advancement of ACE inhibitors and the strategic application of deuterium labeling in drug metabolism research. The historical trajectory begins with the isolation of the nonapeptide teprotide from Bothrops jararaca snake venom in the 1960s, which provided the foundational evidence that ACE inhibition could effectively lower blood pressure. This discovery directly enabled the rational drug design of captopril (the first orally active ACE inhibitor) in 1981 through the strategic incorporation of a sulfhydryl zinc-binding group into a succinyl-L-proline scaffold [5] [7].
Trandolapril emerged in the early 1990s as a significant advancement in ACE inhibitor design. Unlike earlier agents, trandolapril featured:
The evolution toward deuterated analogs like trandolaprilat-phenyl-d5 began with the recognition of analytical challenges in quantifying trace levels of ACE inhibitors and their metabolites in biological systems. Initial deuterated standards featured single deuterium atoms, but these proved insufficient for complex matrices due to natural isotopic abundance interference. The strategic selection of the phenyl ring for pentadeuteration in trandolaprilat-phenyl-d5 provided an optimal solution, as:
Table 3: Historical Development Timeline of Deuterated ACE Inhibitors
Era | Development | Significance |
---|---|---|
1960s | Isolation of teprotide from snake venom | Established ACE inhibition as viable antihypertensive strategy |
1970s | Design of captopril (first oral ACE inhibitor) | Validated rational drug design based on enzyme mechanism |
1980s | Development of enalapril/lisinopril | Introduced carboxylate zinc-binding group; reduced adverse effects |
Early 1990s | Introduction of trandolapril | Achieved prolonged ACE inhibition through high-affinity binding |
Mid-1990s | Single-deuterium ACE inhibitor standards | Initial analytical applications; limited by small mass shift |
2000s | Multi-deuterated analogs (including trandolaprilat-phenyl-d5) | Enabled precise quantification in complex matrices; supported regulatory bioanalysis |
The specialized synthesis of trandolaprilat-phenyl-d5 exemplifies modern approaches to creating isotopically labeled internal standards. Current methods employ advanced catalytic deuteration techniques to achieve high isotopic purity (>99%) at the specified phenyl positions, followed by stereoselective coupling to the trandolaprilat core structure under conditions that preserve chiral integrity [6]. This development parallels the emergence of domain-specific ACE inhibitor design, where structural insights from germinal ACE (single active site) informed the development of inhibitors targeting either the N-domain or C-domain of somatic ACE—advancements that further underscore the importance of precise molecular characterization enabled by deuterated standards [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3